molecular formula C8H16ClNO2 B15258495 2-(2-Aminocyclohexyl)acetic acid hydrochloride

2-(2-Aminocyclohexyl)acetic acid hydrochloride

Cat. No.: B15258495
M. Wt: 193.67 g/mol
InChI Key: BPTNBYSJBPNHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminocyclohexyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a derivative of cyclohexane, containing both an amino group and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Aminocyclohexyl)acetic acid hydrochloride typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of Pd/C under 0.1-0.6 bar overpressure. The 4-aminophenyl acetic acid obtained in situ is further hydrogenated at a temperature between 50-60°C under 1-4 bar overpressure. The resulting 4-aminocyclohexyl acetic acid is then heated to reflux in hydrochloric ethanol for 1-3 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimizations for large-scale production. These methods ensure high yield and purity, which are essential for its use in pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminocyclohexyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(2-Aminocyclohexyl)acetic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Aminocyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Aminocyclohexaneacetic acid hydrochloride
  • trans-4-Aminocyclohexyl acetic acid ethyl ester hydrochloride

Uniqueness

2-(2-Aminocyclohexyl)acetic acid hydrochloride is unique due to its specific structural configuration, which allows for distinct interactions with biological molecules. This uniqueness makes it valuable in research and industrial applications .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

2-(2-aminocyclohexyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H

InChI Key

BPTNBYSJBPNHML-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CC(=O)O)N.Cl

Origin of Product

United States

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